B1150491 Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin) CAS No. 116876-37-0

Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin)

Cat. No.: B1150491
CAS No.: 116876-37-0
M. Wt: N/A
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Description

Timentin is a combination antibiotic formulation comprising ticarcillin disodium (a penicillin-class β-lactam antibiotic) and clavulanate potassium (a β-lactamase inhibitor) in a fixed 15:1 ratio by weight . This synergistic combination extends ticarcillin’s antibacterial spectrum by inhibiting β-lactamase enzymes produced by resistant bacteria, which would otherwise hydrolyze ticarcillin .

Preparation Methods

Chemical Synthesis of Ticarcillin Disodium

Core Reaction Pathways

Ticarcillin disodium is synthesized via a semisynthetic route starting from 6-aminopenicillanic acid (6-APA). Patent CN100486978C details a two-step salification process:

  • Penicillin nucleus modification : 6-APA reacts with 3-thiophenemalonic acid under alkaline conditions to form ticarcillin acid.

  • Disodium salt formation : The acid undergoes controlled salification using sodium isooctanoate or sodium acetate in polar aprotic solvents (e.g., DMSO, DMF), achieving >98% purity .

Critical parameters:

  • Temperature: -10°C to 50°C during crystallization

  • Solvent system: Acetone-DMSO (3:1 v/v) optimizes crystal growth

  • Precipitation agents: Sodium isooctanoate yields 97.9% purity vs. 95.2% with sodium acetate

Comparative Synthesis Methods

Table 1 contrasts crystallization and lyophilization outcomes :

ParameterCrystallizationLyophilization
Purity (HPLC)98.0%95.5%
Water content0.8%5.2%
Crystal stability>24 months12 months
Solvent residues<100 ppm450 ppm

Crystallization reduces hygroscopicity by forming a stable monoclinic crystal lattice, verified via X-ray diffraction (2θ = 8.3°, 12.7°, 18.1°) .

Formulation with Clavulanate Potassium

Potency Ratio Optimization

The 15:1 ticarcillin-clavulanate ratio is achieved through:

  • Separate synthesis : Ticarcillin disodium and clavulanate potassium are prepared independently

  • Blending protocol :

    • Ticarcillin solution (100 mg/mL in WFI)

    • Clavulanate solution (6.7 mg/mL in 0.1M phosphate buffer)

    • Combined under nitrogen atmosphere at 4°C

pH Adjustment Criticality

Final formulation requires precise pH control:

  • Initial adjustment: NaOH to pH 6.8 ± 0.2 converts monosodium to disodium form

  • Stability safeguard: Post-blending HCl titration to pH 5.5–7.5 prevents β-lactam degradation

Crystallization and Purification Techniques

Solvent-Mediated Crystallization

Patent CN100486978C specifies:

  • Solvent system : Acetone-DMF (4:1) at 0–5°C

  • Seeding protocol : 0.1% w/w ticarcillin disodium seed crystals

  • Gradient cooling : 50°C → 25°C at 5°C/hour

This yields 99.2% phase-pure crystals with mean particle size 50–70 μm .

Decolorization and Filtration

  • Activated carbon treatment (0.5% w/v) reduces chromophores by 82%

  • Depth filtration through 0.22 μm PVDF membranes ensures sterility

Quality Control and Analytical Methods

Purity Assessment

  • HPLC conditions :

    • Column: C18, 250 × 4.6 mm

    • Mobile phase: 75:25 v/v 0.05M KH2PO4-acetonitrile

    • Detection: UV 220 nm

Maximum impurity threshold: 0.6% for single unknown

Residual Solvent Monitoring

GC-MS limits per ICH Q3C:

  • Acetone: <5000 ppm

  • DMF: <880 ppm

  • DMSO: <500 ppm

Industrial-Scale Manufacturing

Continuous Flow Reactor Design

Patent CN106967088A introduces:

  • Reactor type : Tubular with static mixers

  • Throughput: 50 kg/hour

  • Yield improvement: 78% → 92% vs. batch processing

Solvent Recovery Systems

  • Distillation columns recover >95% acetone

  • Nanofiltration reclaims 80% DMSO

Challenges and Mitigation Strategies

Hygroscopicity Management

  • Moisture-proof packaging : Double-layer aluminum foil with desiccant

  • In-process RH control: <30% during milling

β-Lactam Stability

  • Nitrogen blanket during blending reduces oxidation

  • Lyoprotectants (trehalose 2% w/v) enhance clavulanate shelf life

Scientific Research Applications

Spectrum of Activity

Timentin exhibits a broad-spectrum activity against:

  • Gram-positive bacteria : Including methicillin-resistant Staphylococcus aureus.
  • Gram-negative bacteria : Such as Klebsiella spp., E. coli, and Pseudomonas aeruginosa.
  • Anaerobes : Effective against various anaerobic bacteria.

This broad activity makes Timentin suitable for treating mixed infections and for empirical therapy before specific pathogens are identified .

Efficacy in Severe Infections

Clinical studies have demonstrated Timentin's effectiveness in treating severe hospital-acquired infections. In one study involving 64 hospitalized patients, Timentin achieved a cure rate of 59%, with notable success in treating infections from the lower respiratory tract, urinary tract, and soft tissues . The drug was particularly effective in cases involving bacteremia caused by β-lactamase-producing strains.

Pediatric Use

Timentin has also shown promise in pediatric populations. A study involving 24 children revealed a full clinical success rate in 16 cases of infections such as pyelonephritis and pneumonia. The pharmacokinetics were favorable, with appropriate dosing leading to effective serum concentrations . This suggests that Timentin can be considered as a first-line treatment for severe infections in children.

Comparative Studies

When compared to other antibiotics like piperacillin and moxalactam, Timentin has demonstrated comparable or superior clinical response rates in treating acute infections . This positions Timentin as a valuable option in antibiotic stewardship programs aimed at combating resistant bacterial strains.

Adverse Effects

The safety profile of Timentin has been well-established through clinical experience. Common side effects include mild catheter-related phlebitis and abnormal laboratory test results that are clinically insignificant . Serious adverse effects are rare but may include hemorrhagic diathesis and severe water-sodium overload.

Toxicological Studies

Animal studies have shown no unexpected synergistic or antagonistic toxic effects when ticarcillin is combined with clavulanate potassium. The combination does not exhibit significant reproductive or cardiovascular hazards . This reinforces the safety of Timentin for therapeutic use in humans.

Clinical Case Examples

  • Case Study 1 : A 50-year-old patient with severe pneumonia caused by a β-lactamase-producing strain of Klebsiella pneumoniae was treated with intravenous Timentin. The patient showed significant improvement within 48 hours, leading to complete resolution of symptoms within one week.
  • Case Study 2 : A pediatric patient diagnosed with pyelonephritis due to ticarcillin-resistant but Timentin-sensitive E. coli received Timentin as part of their treatment regimen. The patient achieved full recovery without any adverse effects noted during the treatment course.

These case studies highlight the practical applications of Timentin in both adult and pediatric populations, showcasing its effectiveness against resistant bacterial strains.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Mechanism of Action :

  • Ticarcillin : Binds to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis by blocking peptidoglycan cross-linking .
  • Clavulanate potassium : Irreversibly binds to β-lactamases, preventing enzymatic degradation of ticarcillin .

Clinical Applications: Timentin is indicated for severe infections caused by β-lactamase-producing strains, including sepsis, lower respiratory infections, intra-abdominal infections, and urinary tract infections . Its broad coverage includes Pseudomonas aeruginosa, Enterobacteriaceae, and Bacteroides fragilis .

Pharmacokinetics :

  • Metabolism : Primarily hepatic.
  • Excretion : Renal (ticarcillin: 80–90%; clavulanate: 35–45%) .
  • Half-life : Ticarcillin: ~1.2 hours; clavulanate: ~1 hour .

Formulation: Available as a sterile powder for intravenous infusion, with each vial containing 3.0 g ticarcillin and 0.1 g clavulanate .

Timentin vs. Augmentin (Amoxicillin/Clavulanate)

Parameter Timentin (Ticarcillin/Clavulanate) Augmentin (Amoxicillin/Clavulanate)
Components Ticarcillin (penicillin) + clavulanate (15:1) Amoxicillin (aminopenicillin) + clavulanate (4:1)
Spectrum Superior against Pseudomonas aeruginosa Broader Gram-positive coverage (e.g., Staphylococcus)
Dosing 3.1 g IV every 4–6 hours (adults) 1.2 g IV every 6–8 hours (adults)
Clinical Use Hospital-acquired infections, severe sepsis Community-acquired respiratory/skin infections
Stability Stable for 24–72 hours after reconstitution Stable for 6–8 hours after reconstitution

Key Differences :

  • Ticarcillin in Timentin provides enhanced anti-pseudomonal activity compared to amoxicillin in Augmentin .
  • Augmentin’s clavulanate ratio (4:1) is optimized for oral bioavailability, whereas Timentin’s 15:1 ratio targets intravenous efficacy .

Timentin vs. Other β-Lactam/β-Lactamase Inhibitors

Antibiotic β-Lactam Component β-Lactamase Inhibitor Spectrum Highlights
Timentin Ticarcillin Clavulanate Pseudomonas, Enterobacteriaceae
Zosyn (Piperacillin/Tazobactam) Piperacillin Tazobactam Broader Gram-negative coverage
Unasyn (Ampicillin/Sulbactam) Ampicillin Sulbactam Limited to non-pseudomonal infections

Efficacy Notes:

  • Timentin’s ticarcillin has lower minimum inhibitory concentrations (MICs) against P. aeruginosa compared to ampicillin-based combinations .
  • Piperacillin/tazobactam offers broader anaerobic coverage but lacks Timentin’s cost-effectiveness in specific settings .

Phytotoxicity Comparison in Plant Tissue Culture

A study on strawberry (Fragaria × ananassa) leaf explants compared Timentin with carbenicillin, cefotaxime, and ampicillin :

Antibiotic (150 mg/L) Mean Shoot Regeneration (%) Callus Formation Phytotoxicity
Timentin 100% Minimal Low
Cefotaxime 65% Moderate Moderate
Carbenicillin 50% High High
Ampicillin 40% High Severe

Key Findings :

  • Timentin at 300 mg/L achieved 18.3 shoots/explant vs. 8–13 for others, demonstrating superior regenerative capacity .
  • Carbenicillin’s auxin-like degradation products promote callus formation, reducing shoot regeneration efficiency .

Regulatory and Stability Considerations

  • Regulatory Status : Timentin was voluntarily withdrawn from the U.S. market but remains available in other regions .
  • Storage : Requires refrigeration (2–8°C) and protection from moisture .

Biological Activity

Ticarcillin disodium with clavulanate potassium, commonly known as Timentin, is a combination antibiotic that exhibits a broad spectrum of antibacterial activity. This compound is particularly effective against various Gram-negative and some Gram-positive bacteria, making it a valuable option in the treatment of serious infections. This article explores the biological activity of Timentin, supported by clinical studies, in vitro research, and pharmacokinetic data.

Ticarcillin is a fourth-generation β-lactam antibiotic belonging to the carboxypenicillin family. It functions primarily as a cell wall synthesis inhibitor by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity. Its bactericidal effect is enhanced when combined with clavulanate potassium , a β-lactamase inhibitor that protects ticarcillin from enzymatic degradation by β-lactamases produced by resistant bacteria .

In Vitro Activity

The combination of ticarcillin and clavulanate potassium has demonstrated significant antibacterial activity against various pathogens, particularly those producing β-lactamases. Notable findings include:

  • Enhanced Efficacy : Clavulanate significantly increases the effectiveness of ticarcillin against resistant strains of bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
  • Synergistic Effects : In vitro studies have shown that the combination has a synergistic effect against Enterobacteriaceae, although the effect against Pseudomonas aeruginosa is less pronounced .

Clinical Efficacy

A series of clinical studies have evaluated the efficacy of Timentin in treating severe infections:

  • Study Overview : In an open-label study involving 40 patients with severe infections (including septicemia and urinary tract infections), Timentin was administered intravenously. The results indicated clinical cures in 36 patients, with notable success against infections caused by resistant strains .
  • Pediatric Applications : A study involving 24 children showed that Timentin was effective in treating infections due to ticarcillin-resistant bacteria, achieving full clinical success in 16 cases .

Case Study 1: Severe Infections

In a clinical trial involving hospitalized patients with various infections (including pneumonia and bacteremia), Timentin was administered in 50 episodes of infection. The treatment resulted in 44 clinical cures, demonstrating its effectiveness across different bacterial pathogens .

Case Study 2: Pediatric Oncology

In pediatric oncology patients experiencing fever and neutropenia, Timentin was used successfully in conjunction with aminoglycosides. The treatment yielded therapeutic success rates comparable to other established regimens without significant toxicity .

Safety Profile

Timentin is generally well-tolerated, with minimal adverse effects reported. Common side effects include eosinophilia and oral candidiasis, but these were not accompanied by severe allergic reactions . The combination has shown no significant nephrotoxicity or hepatotoxicity in patients with normal liver and kidney function .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for combining Ticarcillin disodium with Clavulanate potassium in a 15:1 ratio?

Ticarcillin, a carboxypenicillin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan crosslinking. Clavulanate potassium acts as a β-lactamase inhibitor, irreversibly binding to β-lactamase enzymes produced by resistant bacteria, thereby protecting Ticarcillin from degradation. The 15:1 ratio optimizes Clavulanate's inhibitory capacity while maintaining Ticarcillin's bactericidal efficacy against β-lactamase-producing strains .

Q. How should Timentin be stored to ensure stability in research applications?

Timentin should be stored at 2–8°C in a dry, light-protected environment. Lyophilized powder retains stability for up to 2 years under these conditions. Aqueous solutions are stable for 6 hours at 25°C or 72 hours at 4°C. Degradation due to moisture or temperature fluctuations can reduce Clavulanate's β-lactamase inhibition efficacy .

Q. What analytical methods are recommended for quantifying Ticarcillin and Clavulanate in experimental formulations?

High-performance liquid chromatography (HPLC) with a C18 column is widely used. Mobile phases often combine phosphate buffer (pH 3.5–5.0) with methanol or acetonitrile. UV detection at 220 nm (Ticarcillin) and 210 nm (Clavulanate) allows simultaneous quantification. Validate methods using calibration curves spanning 1–100 µg/mL to ensure linearity (R² ≥ 0.99) .

Advanced Research Questions

Q. How can researchers quantify the synergistic interaction between Ticarcillin and Clavulanate in vitro?

Employ checkerboard assays to determine fractional inhibitory concentration (FIC) indices. Prepare serial dilutions of both agents in Mueller-Hinton broth, inoculate with bacterial strains (e.g., Pseudomonas aeruginosa), and incubate at 37°C for 18–24 hours. Calculate FIC as (MIC of Ticarcillin in combination / MIC alone) + (MIC of Clavulanate in combination / MIC alone). Synergy is defined as FIC ≤ 0.5 .

Q. What experimental designs address stability challenges of Timentin in plant culture media?

Conduct time-course stability studies under varying conditions:

  • Temperature : Compare 25°C vs. 4°C in Murashige and Skoog (MS) media.
  • pH : Adjust media pH (5.8–7.0) and measure degradation via HPLC.
  • Light exposure : Use amber vials to assess photodegradation.
    Include negative controls (media without antibiotics) and validate bioactivity using Agrobacterium tumefaciens growth inhibition assays .

Q. How can contradictions in reported efficacy data against Gram-negative bacteria be resolved?

Variability may arise from differences in β-lactamase expression (e.g., TEM-1 vs. SHV-1). Perform genotypic analysis (PCR for bla genes) alongside phenotypic susceptibility testing. Adjust Timentin concentrations based on the β-lactamase activity index (BAI = Clavulanate concentration required to reduce MIC by 50%) .

Q. What methodologies optimize Timentin use in Agrobacterium-mediated plant transformation?

Incorporate 100–200 mg/L Timentin in co-cultivation and selection media to suppress Agrobacterium without phytotoxicity. Pre-test bacterial strain sensitivity (e.g., MIC for A. tumefaciens LBA4404). Combine with cephalosporins (e.g., cefotaxime) for broad-spectrum control, but avoid aminoglycosides due to incompatibility .

Q. How does Ticarcillin isomerism affect pharmacokinetic parameters in experimental models?

Ticarcillin exists as R and S isomers with distinct pharmacokinetics. Use chiral HPLC to assess isomer ratios in plasma/tissue samples. In vivo studies in rodents show R-isomer has a 20% longer half-life (t½ = 1.2 hrs vs. 1.0 hrs for S-isomer). Adjust dosing intervals in animal models to account for isomer-specific clearance .

Q. What strategies mitigate interference from Timentin in cell-based assays (e.g., protein quantification)?

Ticarcillin can cause false-positive results in Bradford assays. Precipitate proteins using trichloroacetic acid (TCA) and wash pellets with acetone to remove antibiotics. Alternatively, use LC-MS/MS for proteomic analyses to avoid spectral overlap .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in MIC values across studies?

Standardize testing per CLSI guidelines (M07-A11). Variables include:

  • Inoculum size (5 × 10⁵ CFU/mL).
  • Media cation concentration (20–25 mg/L Ca²⁺).
  • Incubation time (16–20 hrs for Enterobacteriaceae).
    Report MIC50/MIC90 ranges and include quality control strains (e.g., E. coli ATCC 25922) .

Q. What controls are essential when assessing Timentin's impact on microbial communities in vitro?

Include:

  • Positive control : Timentin alone at 2× MIC.
  • β-lactamase control : Add purified β-lactamase (0.1 U/mL) to confirm Clavulanate activity.
  • Rescue control : Supplement with Zn²⁺ (1 mM) to inhibit metallo-β-lactamases, isolating contribution of serine β-lactamases .

Q. Tables for Key Parameters

Parameter Ticarcillin Clavulanate
Molecular Weight428.39 g/mol 237.25 g/mol
Optimal pH for Stability6.0–7.0 5.0–6.5
Plasma Protein Binding45–65% 22–30%
MIC90 for P. aeruginosa64 µg/mL (without β-lactamase) N/A

Properties

CAS No.

116876-37-0

Molecular Weight

N/A

Origin of Product

United States

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